molecular formula C9H14F2N3O13P3 B12321274 [[5-(4-Amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

[[5-(4-Amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Cat. No.: B12321274
M. Wt: 503.14 g/mol
InChI Key: YMOXEIOKAJSRQX-UHFFFAOYSA-N
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Description

2’,2’-Difluorodeoxycytidine 5’-triphosphate is a deoxycytidine analogue known for its significant role in inhibiting DNA synthesis and inducing cell death. It has been extensively studied for its applications in cancer treatment due to its ability to interfere with the replication of DNA in rapidly dividing cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,2’-Difluorodeoxycytidine 5’-triphosphate involves the phosphorylation of 2’,2’-Difluorodeoxycytidine. This process typically requires the use of specific kinases such as deoxycytidine kinase, thymidine kinase, deoxycytidine monophosphate kinase, and nucleoside diphosphate kinase . The reaction conditions often include the presence of adenosine triphosphate as a phosphate donor and magnesium ions as a cofactor to facilitate the phosphorylation process .

Industrial Production Methods: Industrial production of 2’,2’-Difluorodeoxycytidine 5’-triphosphate follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reactions. The product is then purified using techniques such as high-performance liquid chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Comparison with Similar Compounds

Uniqueness: 2’,2’-Difluorodeoxycytidine 5’-triphosphate is unique due to its potent inhibitory effects on DNA synthesis and its ability to induce cell death through multiple pathways. Its dual mechanism of action, involving both DNA incorporation and ribonucleotide reductase inhibition, distinguishes it from other similar compounds .

Properties

IUPAC Name

[[5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2N3O13P3/c10-9(11)6(15)4(25-7(9)14-2-1-5(12)13-8(14)16)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h1-2,4,6-7,15H,3H2,(H,20,21)(H,22,23)(H2,12,13,16)(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOXEIOKAJSRQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2N3O13P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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